
(2Z)-Afatinib
Übersicht
Beschreibung
Afatinib impurity is a byproduct or degradation product formed during the synthesis or storage of Afatinib, a potent and irreversible tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival .
Wirkmechanismus
Target of Action
Afatinib Impurity D, also known as Z-Afatinib, primarily targets the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors play a crucial role in cell proliferation, survival, invasion, and differentiation .
Mode of Action
Z-Afatinib is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action leads to the downregulation of ErbB signaling .
Biochemical Pathways
The primary biochemical pathway affected by Z-Afatinib is the EGFR-dependent downstream pathway, particularly the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . This pathway is often mutated in lung cancer and is involved in fundamental processes such as cell proliferation, survival, invasion, and differentiation .
Pharmacokinetics
Z-Afatinib exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
The result of Z-Afatinib’s action is the suppression of tumor cell growth and spread across a broad range of cancers . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Z-Afatinib prevents the activation of these receptors, thereby inhibiting the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of Z-Afatinib can be influenced by various environmental factors. For instance, food intake can reduce total exposure to afatinib . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of afatinib . Age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics, while females and patients with low body weight have increased exposure to afatinib .
Vorbereitungsmethoden
The synthesis of Afatinib impurity involves several steps, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro compound to an amine, followed by amidation to form the desired amide. The final step involves salification to obtain the impurity in its stable form. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities. This is achieved through careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Non-Small Cell Lung Cancer (NSCLC)
(2Z)-Afatinib is primarily used in treating advanced NSCLC with activating EGFR mutations. It has been shown to improve progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy.
- Clinical Trials : The LUX-Lung trials have demonstrated that afatinib significantly outperforms first-generation EGFR TKIs such as gefitinib in terms of PFS. For instance, the LUX-Lung 7 trial reported a median PFS of 11.0 months for afatinib versus 10.9 months for gefitinib, with an objective response rate (ORR) of 70% compared to 56% for gefitinib .
- Case Studies : A recent case study highlighted a patient with NSCLC who achieved a partial response after 27 months on afatinib, illustrating its potential for long-term disease control .
Head and Neck Squamous Cell Carcinoma (HNSCC)
Afatinib has also been investigated in HNSCC, particularly in patients with EGFR mutations.
- Preoperative Studies : A phase II study evaluated afatinib's safety and efficacy in treatment-naïve operable HNSCC patients. After two weeks of treatment, a metabolic response was observed in 59% of patients without delaying surgery .
- Biomarker Analysis : The study identified several biomarkers associated with treatment response, including baseline phosphorylation levels of RB1 and ERK1/2 .
Real-World Effectiveness
Real-world studies have confirmed the effectiveness of afatinib outside clinical trial settings. For instance, a multicenter study in Vietnam evaluated afatinib as a first-line treatment for advanced NSCLC with uncommon EGFR mutations, demonstrating its applicability across diverse patient populations .
Side Effects and Management
While afatinib is generally well-tolerated, some patients experience adverse effects such as diarrhea and skin rash. Management strategies include dose adjustments and supportive care measures to mitigate these side effects .
Summary Table of Clinical Findings
Study/Trial | Cancer Type | Key Findings | PFS (months) | ORR (%) |
---|---|---|---|---|
LUX-Lung 7 | NSCLC | Afatinib vs Gefitinib | 11.0 vs 10.9 | 70 vs 56 |
EORTC Preoperative | HNSCC | Metabolic response rate | N/A | 59 |
Vietnam Multicenter | Advanced NSCLC | Real-world effectiveness | N/A | N/A |
Vergleich Mit ähnlichen Verbindungen
Afatinib impurity can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of Erlotinib, Gefitinib, and Lapatinib. These impurities share common structural features and degradation pathways but differ in their specific chemical structures and reactivity. The uniqueness of Afatinib impurity lies in its specific formation pathway and its impact on the stability and efficacy of Afatinib .
Biologische Aktivität
(2Z)-Afatinib is a potent, irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human EGFR 2 (HER-2). Its biological activity has been extensively studied, particularly in the context of various cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and clinical implications.
Afatinib functions by irreversibly binding to the EGFR, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. The primary pathways affected include:
- PI3K/Akt Pathway : Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival and proliferation.
- MAPK/ERK Pathway : Afatinib also inhibits ERK1/2 phosphorylation, reducing cellular proliferation and promoting apoptosis.
In Vitro Studies
Several studies have demonstrated the effects of afatinib on various cancer cell lines. One notable study assessed its impact on T24 bladder cancer cells:
- Proliferation : The MTT assay showed that afatinib inhibited T24 cell proliferation in a dose- and time-dependent manner. Significant reductions in cell viability were observed at concentrations ranging from 5 to 20 µmol/L .
- Apoptosis : Flow cytometric analysis indicated that afatinib treatment increased the apoptosis rate of T24 cells as concentrations rose. The study highlighted a shift in the Bcl-2/Bax ratio, with increased Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) levels .
- Cell Invasion : Afatinib significantly inhibited the invasive capabilities of T24 cells as demonstrated by Transwell assays, suggesting its potential utility in preventing metastasis .
Non-Small Cell Lung Cancer (NSCLC)
Afatinib has shown efficacy in patients with NSCLC harboring specific mutations. A recent case study illustrated the treatment course of a patient who experienced a partial response after initiating afatinib therapy. Despite some adverse effects, such as diarrhea and paronychia, the patient maintained a good quality of life for over two years before disease progression necessitated resuming treatment .
ASCENT Trial
The ASCENT trial investigated afatinib's role in locally advanced epidermal growth factor receptor-positive (EGFR+) cancers. Key findings include:
- Overall Response Rate (ORR) : Induction afatinib yielded an ORR of 63%.
- Pathological Response : Among patients who underwent surgery post-treatment, significant pathological responses were observed, with many achieving major or complete responses.
- Survival Rates : With a median follow-up of 5 years, median progression-free survival (PFS) was reported at 2.6 years and overall survival (OS) at 5.8 years .
Adverse Effects
While afatinib is generally well-tolerated, some patients may experience significant side effects:
- Interstitial Pneumonia : Reports indicate cases of afatinib-induced interstitial pneumonia, which can progress rapidly and may be fatal if not diagnosed promptly .
- Diarrhea and Skin Reactions : Common adverse events include gastrointestinal disturbances and skin reactions, necessitating dose adjustments or supportive care interventions .
Summary Table of Biological Activity
Activity | Effect | Mechanism |
---|---|---|
Proliferation | Inhibition in a dose-dependent manner | EGFR signaling blockade |
Apoptosis | Increased rates with higher concentrations | Modulation of Bcl-2/Bax ratio |
Cell Invasion | Significant reduction | Inhibition of invasion pathways |
Clinical Response (NSCLC) | Partial responses observed | Targeting specific EGFR mutations |
Adverse Effects | Diarrhea, interstitial pneumonia | Dose-dependent toxicity |
Eigenschaften
IUPAC Name |
(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QGZUEGPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103129 | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680184-59-1 | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.